molecular formula C20H24N2O3 B7349720 2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide

2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide

Cat. No. B7349720
M. Wt: 340.4 g/mol
InChI Key: SSRJCAZGDHDTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a pyridine-based molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide involves inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Sirtuins, on the other hand, are enzymes that regulate cellular processes such as DNA repair, metabolism, and aging. Inhibition of HDACs and sirtuins by this compound leads to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits HDACs and sirtuins, leading to changes in gene expression and cellular processes. In vivo studies have shown that this compound has potential therapeutic effects in cancer, neurodegenerative diseases, and metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide in lab experiments include its ability to inhibit HDACs and sirtuins, leading to changes in gene expression and cellular processes. This compound has potential therapeutic effects in cancer, neurodegenerative diseases, and metabolic disorders. The limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide. These include:
1. Further studies on the mechanism of action of this compound and its effects on cellular processes.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential therapeutic effects of this compound in other diseases.
4. Studies on the pharmacokinetics and bioavailability of this compound.
5. Development of analogs of this compound with improved pharmacological properties.
6. Investigation of the potential side effects of this compound and its safety profile.
Conclusion:
This compound is a pyridine-based compound that has potential applications in drug development. This compound inhibits HDACs and sirtuins, leading to changes in gene expression and cellular processes. Further studies are needed to explore the potential therapeutic effects of this compound in various diseases and to develop analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide can be achieved using different methods. One of the methods involves the reaction of 2-ethoxy-6-methylpyridine-3-carboxylic acid with 3-(hydroxymethyl)-3-phenylcyclobutanone in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with ethylamine to obtain the final product.

Scientific Research Applications

2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide has been studied for its potential applications in drug development. This compound has been found to have inhibitory effects on certain enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins are involved in various cellular processes such as gene expression, cell division, and DNA repair. Inhibition of these enzymes has been linked to the treatment of cancer, neurodegenerative diseases, and metabolic disorders.

properties

IUPAC Name

2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-25-19-17(10-9-14(2)21-19)18(24)22-16-11-20(12-16,13-23)15-7-5-4-6-8-15/h4-10,16,23H,3,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRJCAZGDHDTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C(=O)NC2CC(C2)(CO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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